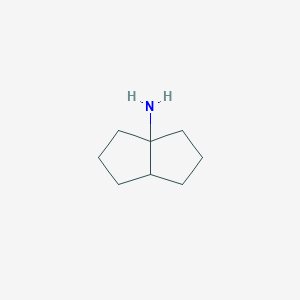
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the sec-Butyl Group: This step may involve alkylation reactions using sec-butyl halides.
Formation of the Propanamide Moiety: This can be done through amidation reactions involving propanoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group in the propanamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides, acids, or bases depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to biological targets, while the amino and sec-butyl groups might influence its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with known antifungal properties.
3-Amino-1,2,4-triazole: Similar structure but without the sec-butyl and propanamide groups.
N-(sec-Butyl)propanamide: Lacks the triazole ring but shares the sec-butyl and propanamide moieties.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(sec-butyl)propanamide is unique due to the combination of the triazole ring, amino group, sec-butyl group, and propanamide moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-butan-2-ylpropanamide |
InChI |
InChI=1S/C9H17N5O/c1-4-6(2)12-8(15)7(3)14-5-11-9(10)13-14/h5-7H,4H2,1-3H3,(H2,10,13)(H,12,15) |
Clé InChI |
UOYBBRHMGJCKFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C(C)N1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



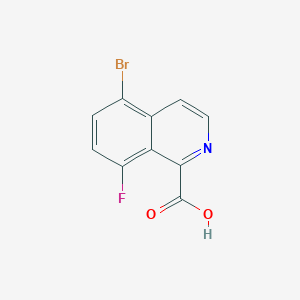
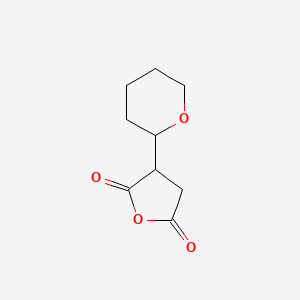
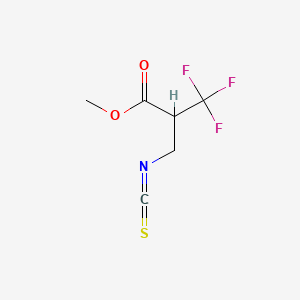
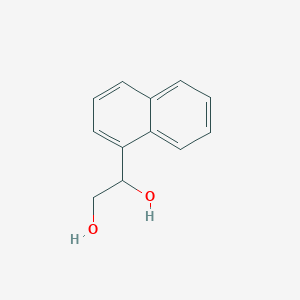
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
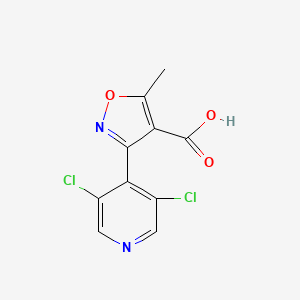

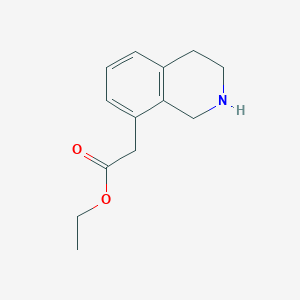

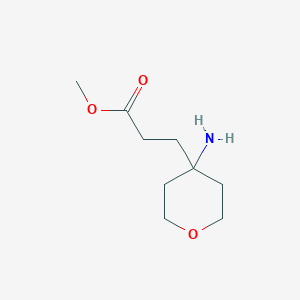
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)

